Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

Catalog No.
S14287547
CAS No.
24206-69-7
M.F
C13H20ClNO
M. Wt
241.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, alpha,alpha-dimethyl-beta-(dimethyl...

CAS Number

24206-69-7

Product Name

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

IUPAC Name

3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H

InChI Key

BDWBXAYAZSRVBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride, commonly referred to as 3-(dimethylamino)propiophenone hydrochloride, is a synthetic organic compound with the molecular formula C₁₃H₂₀ClNO and a molecular weight of approximately 241.76 g/mol. This compound is characterized by its dimethylamino group and is typically utilized in various biochemical applications. It appears as a white crystalline solid and is known for its acute toxicity, classified as an irritant under the Global Harmonized System of Classification and Labelling of Chemicals (GHS) .

That are significant for its applications in organic synthesis. Notably:

  • Formation of Heterocycles: This compound can act as a dienophile in hetero-Diels-Alder reactions, reacting with azadienes to produce complex heterocyclic frameworks such as 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones when subjected to microwave irradiation .
  • Synthesis of Selective Inhibitors: It has been used as a reagent in the synthesis of selective inhibitors targeting African trypanosomiasis, showcasing its utility in medicinal chemistry .

The synthesis of 3-(dimethylamino)propiophenone hydrochloride typically involves:

  • Reaction of β-Bromopropiophenone: This compound reacts with dimethylamine hydrochloride to form the desired product.
  • Purification: The resultant mixture is purified through crystallization or other suitable methods.
  • Salt Formation: The final product is obtained by treating the purified compound with hydrochloric acid to form the hydrochloride salt .

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

While 3-(dimethylamino)propiophenone hydrochloride does not have extensive documented applications, it serves as a precursor for synthesizing various chemicals used in research. Its utility extends to:

  • Medicinal Chemistry: As a building block for developing pharmaceutical compounds.
  • Biochemical Research: Used in studies exploring enzyme interactions and cellular mechanisms .

Interaction studies involving 3-(dimethylamino)propiophenone hydrochloride focus on its binding affinity with enzymes and other biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to influence gene expression and cellular metabolism makes it a valuable subject for further investigation in pharmacological research .

Several compounds share structural similarities with 3-(dimethylamino)propiophenone hydrochloride, each possessing unique characteristics:

Compound NameMolecular FormulaMolecular WeightKey Features
PropiophenoneC₉H₁₀O134.18 g/molBasic structure without dimethylamino group; used in flavoring agents.
DimethylaminopropiophenoneC₁₁H₁₅N175.25 g/molContains dimethylamino but lacks the hydrochloride salt; used in organic synthesis.
Alpha-DimethylaminobenzylamineC₁₂H₁₈N₂194.29 g/molExhibits different biological properties; used in pharmaceuticals.

The uniqueness of 3-(dimethylamino)propiophenone hydrochloride lies in its specific functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.1233420 g/mol

Monoisotopic Mass

241.1233420 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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